molecular formula C9H11NO3 B1464289 Ethyl 5-cyclopropylisoxazole-3-carboxylate CAS No. 21080-81-9

Ethyl 5-cyclopropylisoxazole-3-carboxylate

Cat. No. B1464289
CAS RN: 21080-81-9
M. Wt: 181.19 g/mol
InChI Key: XMKHEATVFWAIMD-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopropylisoxazole-3-carboxylate is a chemical compound with the CAS number 21080-81-9 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular weight of Ethyl 5-cyclopropylisoxazole-3-carboxylate is 181.19 . Its IUPAC name is ethyl 5-cyclopropyl-3-isoxazolecarboxylate and its InChI Code is 1S/C9H11NO3/c1-2-12-9(11)7-5-8(13-10-7)6-3-4-6/h5-6H,2-4H2,1H3 .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .


Physical And Chemical Properties Analysis

Ethyl 5-cyclopropylisoxazole-3-carboxylate is a liquid at room temperature .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Ethyl 5-cyclopropylisoxazole-3-carboxylate is a compound with several applications in organic chemistry. It serves as a key intermediate in the synthesis of diverse compounds. For instance, Moorthie et al. (2007) demonstrated its use in the synthesis of 5-substituted isoxazole-4-carboxylic esters, which are potential precursors for biomimetic synthesis of α-cyclopiazonic acid (Moorthie et al., 2007). Similarly, Lebedˈ et al. (2012) showed how Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, can be used for selective synthesis of pyrazolo[3,4-b]pyridin-3-ones (Lebedˈ et al., 2012).

Photolysis and Photolytic Pathways

The compound's behavior under photolysis provides insights into its reactivity and potential applications. For instance, Ang et al. (1995) investigated the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, revealing the formation of a carbene captured by various molecules (Ang et al., 1995). This study provides valuable information on the compound's reactivity under specific conditions.

Applications in Material Science

Ethyl 5-cyclopropylisoxazole-3-carboxylate and its derivatives have potential applications in material science. Kotian et al. (2016) synthesized a series of 4,5-dihydroisoxazole-5-carboxylate derivatives and studied their liquid crystalline properties (Kotian et al., 2016). Such studies indicate the versatility of this compound in developing materials with specific properties.

Role in Medicinal Chemistry

In medicinal chemistry, derivatives of Ethyl 5-cyclopropylisoxazole-3-carboxylate are used for synthesizing compounds with potential therapeutic applications. Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and studied their antimicrobial and antioxidant activities, highlighting the compound's relevance in drug development (Raghavendra et al., 2016).

Safety And Hazards

Ethyl 5-cyclopropylisoxazole-3-carboxylate is identified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .

Future Directions

Given the significant biological activities of isoxazole derivatives, there is a need for the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This could potentially lead to the development of clinically viable drugs using this information .

properties

IUPAC Name

ethyl 5-cyclopropyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-12-9(11)7-5-8(13-10-7)6-3-4-6/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKHEATVFWAIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716930
Record name Ethyl 5-cyclopropyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-cyclopropylisoxazole-3-carboxylate

CAS RN

21080-81-9
Record name 3-Isoxazolecarboxylic acid, 5-cyclopropyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21080-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-cyclopropyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethynylcyclopropane (0.40 mL; 4.58 mmol), ethyl 2-nitroacetate (1.30 mL; 11.46 mmol), and 1,4-diazobicyclo[2.2.2]octane (DABCO, 0.053 g; 0.458 mmol) in ethanol (3 mL) was irradiated in a microwave oven at 150° C. for 20 min and was then evaporated. The residue was dissolved in ethyl acetate and the solution was washed with water. The organic layer was evaporated and the residue was purified by flash chromatography on silica gel (eluent: 20 to 100% of dichloromethane in heptane) to afford 0.765 g (92%) of ethyl 5-cyclopropylisoxazole-3-carboxylate as a yellow oil.
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
0.053 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Baglieri, L Meschisi, F De Sarlo… - European Journal of …, 2016 - Wiley Online Library
Isoxazoles, mainly 3,5‐disubstituted, are prepared by catalytic condensation of primary nitro compounds with terminal acetylenes by using a copper/base catalytic system. The …
XD Wang, LH Zhu, P Liu, XY Wang… - The Journal of …, 2019 - ACS Publications
A novel copper-catalyzed [3 + 2] cycloaddition reaction of alkynes with nitrile oxides generated in situ from the coupling reaction of copper carbene and nitroso radical has been …
Number of citations: 38 pubs.acs.org
N Ye, Y Zhu, H Chen, Z Liu, FC Mei… - Journal of medicinal …, 2015 - ACS Publications
Exchange proteins directly activated by cAMP (EPAC) as guanine nucleotide exchange factors mediate the effects of the pivotal second messenger cAMP, thereby regulating a wide …
Number of citations: 47 pubs.acs.org
H Yoon, Y Kwak, S Choi, H Cho… - Journal of medicinal …, 2016 - ACS Publications
Aberrant RET kinase signaling plays critical roles in several human cancers such as thyroid carcinoma. The gatekeeper mutants (V804L or V804M) of RET are resistant to currently …
Number of citations: 30 pubs.acs.org

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